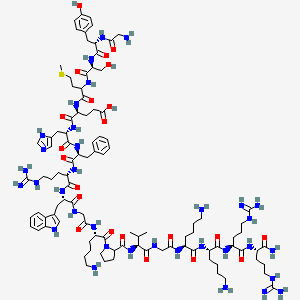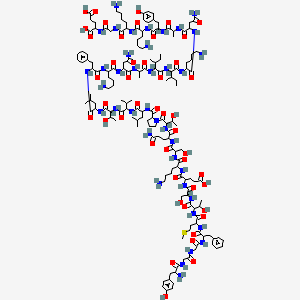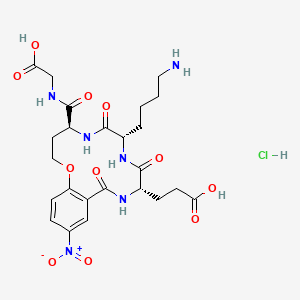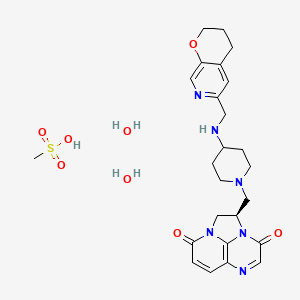
Tubulozole HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulozole hydrochloride is a chemical compound known for its role as a microtubule inhibitor. It is primarily used in scientific research to study cell division and microtubule dynamics. Tubulozole hydrochloride has shown potential in various fields, including cancer research and antimalarial studies .
Preparation Methods
The synthesis of tubulozole hydrochloride typically involves the preparation of its base compound, tubulozole, followed by its conversion to the hydrochloride salt. The synthetic route generally includes the following steps :
Synthesis of Tubulozole: The base compound is synthesized through a series of organic reactions involving specific reagents and catalysts.
Conversion to Hydrochloride Salt: Tubulozole is then reacted with hydrochloric acid to form tubulozole hydrochloride.
Chemical Reactions Analysis
Tubulozole hydrochloride undergoes various chemical reactions, including:
Oxidation: Tubulozole hydrochloride can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving tubulozole hydrochloride typically occur at specific functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tubulozole hydrochloride has a wide range of scientific research applications :
Chemistry: It is used to study microtubule dynamics and the effects of microtubule inhibitors on cellular processes.
Biology: Tubulozole hydrochloride is employed in cell biology research to investigate cell division, mitosis, and cytoskeletal organization.
Medicine: In cancer research, tubulozole hydrochloride is studied for its potential to inhibit tumor growth by disrupting microtubule function.
Industry: Although its industrial applications are limited, tubulozole hydrochloride is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of tubulozole hydrochloride involves its interaction with microtubules . Tubulozole hydrochloride binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis. The compound’s antimalarial activity is also attributed to its ability to inhibit protein synthesis in Plasmodium falciparum .
Comparison with Similar Compounds
Tubulozole hydrochloride is compared with other microtubule inhibitors such as colcemid and vinblastine :
Colcemid: Similar to tubulozole hydrochloride, colcemid inhibits microtubule polymerization. colcemid has a broader range of effects on protein synthesis.
Vinblastine: While vinblastine also targets microtubules, it has a different binding site and mechanism of action compared to tubulozole hydrochloride.
Tubulozole hydrochloride is unique in its stereospecific activity, with the cis-isomer being more effective in inhibiting microtubule dynamics and exhibiting antitumor properties .
Properties
IUPAC Name |
ethyl N-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O4S.ClH/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25;/h3-11,15,18H,2,12-14H2,1H3,(H,27,29);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQPPNNARUQMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl)-6-methylheptan-3-one](/img/structure/B10859552.png)









![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859637.png)


